![molecular formula C6H12N2O3 B3050456 N-carbamoyl-L-valine CAS No. 26081-02-7](/img/structure/B3050456.png)
N-carbamoyl-L-valine
Overview
Description
“N-carbamoyl-L-valine” is a type of N-carbamoylvaline . It is an enantiomer of a N-carbamoyl-D-valine . The molecular formula of “N-carbamoyl-L-valine” is C6H12N2O3 .
Synthesis Analysis
“N-carbamoyl-L-valine” is a product of valine and thymine catabolism in skeletal muscle . A study on the synthesis of hydantoins, which are valuable scaffolds in medicinal chemistry, has been presented . The study highlights the advances brought to the classical methods in the aim of producing more sustainable and environmentally friendly procedures for the preparation of these biomolecules .
Molecular Structure Analysis
The molecular weight of “N-carbamoyl-L-valine” is 160.17 g/mol . The IUPAC name is (2S)-2-(carbamoylamino)-3-methylbutanoic acid . The InChIKey is JDXMIYHOSFNZKO-BYPYZUCNSA-N .
Chemical Reactions Analysis
“N-carbamoyl-L-valine” is involved in the regulation of lipid, glucose, and bone metabolism, as well as in inflammation and oxidative stress . It is produced during exercise and is involved in the exercise response .
Physical And Chemical Properties Analysis
“N-carbamoyl-L-valine” has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 3 . The exact mass is 160.08479225 g/mol .
Scientific Research Applications
Biotechnological Processes
N-carbamoyl-L-valine plays a crucial role in enzymatic kinetic resolution. Enzymes known as d-carbamoylases and l-carbamoylases exhibit strict enantiospecificity, allowing them to hydrolyze the amide bond of the carbamoyl group in d- or l-N-carbamoyl-amino acids, respectively. This hydrolysis yields enantiomerically pure amino acids, ammonia, and CO₂. These enzymes have been widely used in industrial processes for the production of optically pure d- or l-amino acids .
Hydantoinase Process
The “Hydantoinase Process” combines an enantioselective hydantoinase with an enantiospecific carbamoylase. This multienzymatic system enhances kinetic resolution by coupling the enzymatic/chemical dynamic kinetic resolution of low-rate hydrolyzed substrates. The result is the efficient production of optically pure amino acids, which find applications in pharmaceuticals, agrochemicals, and fine chemicals .
Design of Novel Compounds
Researchers have synthesized novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. These designs hold promise for various applications, including drug development and chemical biology .
Production of Optically Active D-Amino Acids
Optically active D-amino acids serve as intermediates in the synthesis of antibiotics, insecticides, and peptide hormones. The two-enzyme cascade reaction involving DHdt and DCase is an efficient method for producing D-amino acids. However, DCase is susceptible to heat inactivation. Further research on N-carbamoyl hydrolase stability and activity could improve this process .
Metabolic Pathway Studies
Understanding the metabolism of N-carbamoyl-L-valine provides insights into nitrogen utilization and amino acid biosynthesis. Researchers study its catabolic and anabolic pathways to unravel metabolic networks and identify potential drug targets.
properties
IUPAC Name |
(2S)-2-(carbamoylamino)-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXMIYHOSFNZKO-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357526 | |
Record name | (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-L-valine | |
CAS RN |
26081-02-7 | |
Record name | N-(Aminocarbonyl)-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26081-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(carbamoylamino)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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